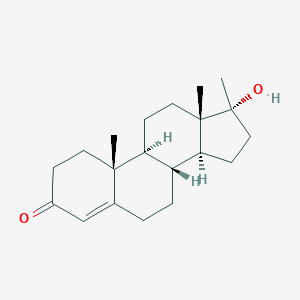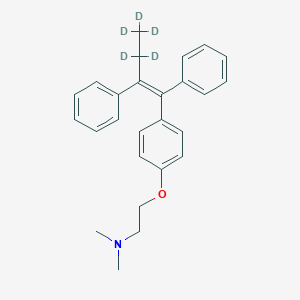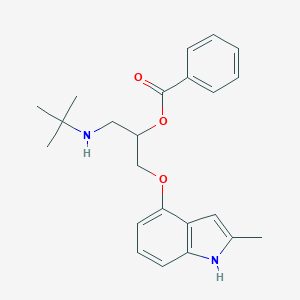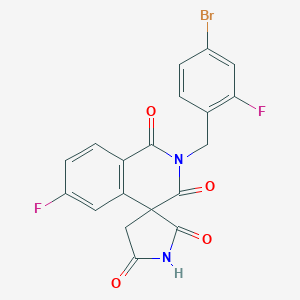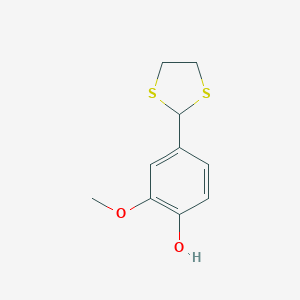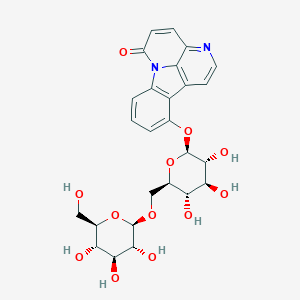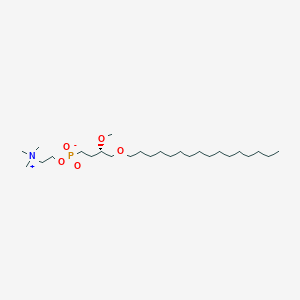
2-Taehm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Taehm is a chemical compound that has been gaining attention in scientific research. It is a synthetic molecule that has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-Taehm is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemische Und Physiologische Effekte
2-Taehm has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to enhance plant growth and development and to remove pollutants from water and soil.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Taehm in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized and modified for different applications. In addition, it has been shown to have a wide range of potential applications in various scientific fields.
One limitation of using 2-Taehm in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. In addition, more research is needed to fully understand its potential side effects and toxicity.
Zukünftige Richtungen
There are many potential future directions for research on 2-Taehm. In medicine, further studies are needed to determine its potential as a treatment for inflammatory diseases and cancer. In agriculture, more research is needed to determine its potential as a pesticide and to optimize its use for crop enhancement. In environmental science, further studies are needed to determine its potential for environmental remediation and to develop new materials for use in this field. Overall, 2-Taehm is a promising compound that has the potential to make significant contributions to various scientific fields.
Synthesemethoden
2-Taehm is synthesized through a multistep process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-hydroxyethyl methacrylate, which is reacted with thionyl chloride to produce 2-chloroethyl methacrylate. This intermediate is then reacted with sodium hydride and 2-aminopyridine to produce 2-Taehm.
Wissenschaftliche Forschungsanwendungen
2-Taehm has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been studied for its potential anticancer properties.
In agriculture, 2-Taehm has been shown to have antimicrobial properties and may be useful in the development of new pesticides. It has also been studied for its potential to improve crop yields by enhancing plant growth and development.
In environmental science, 2-Taehm has been studied for its potential to remove pollutants from water and soil. It has also been shown to have potential applications in the development of new materials for use in environmental remediation.
Eigenschaften
CAS-Nummer |
146388-20-7 |
|---|---|
Produktname |
2-Taehm |
Molekularformel |
C26H56NO5P |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
[(3S)-4-hexadecoxy-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C26H56NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-25-26(30-5)20-24-33(28,29)32-23-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |
InChI-Schlüssel |
SRRWPKYVRSHESX-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Synonyme |
2'-(trimethylammonio)ethyl-4-(hexadecyloxy)-3-methoxybutane phosphonate 2-TAEHM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



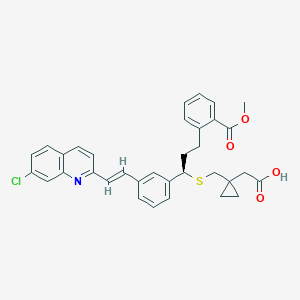
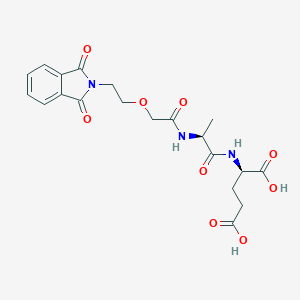
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
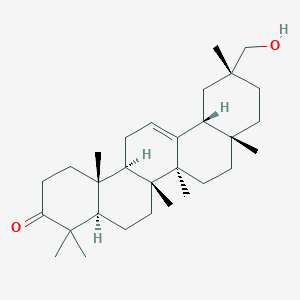
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
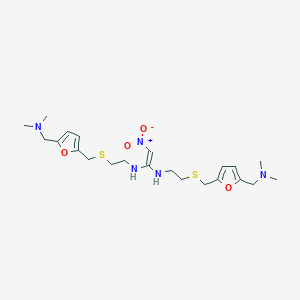
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)
